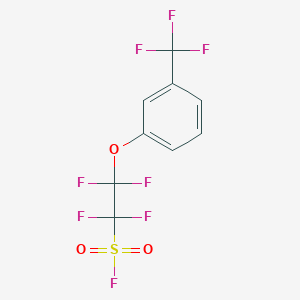

3-Trifluoromethylphenoxytetrafluoroethanesulphonyl fluoride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Trifluoromethylphenoxytetrafluoroethanesulphonyl fluoride (TFMPSF) is a fluorosurfactant and a major component of many fluorinated surfactants used in various industrial and scientific applications. It is a highly efficient and versatile reagent, used in a wide range of reactions, such as organic synthesis, polymerization, and catalysis. TFMPSF has a unique structure, consisting of four fluorine atoms, an oxygen atom, and a carbon atom. It has a low surface tension and is highly soluble in organic solvents, making it a valuable tool for researchers.

Wissenschaftliche Forschungsanwendungen

Organocatalyzed Trifluoromethylation

The organocatalyzed trifluoromethylation of ketones and arylsulfonyl fluorides using fluoroform (HCF3) under a superbase system represents a significant advancement in the synthesis of α-trifluoromethyl carbinols and aryl triflones. This methodology leverages the reactivity of HCF3, a by-product in the manufacture of polytetrafluoroethylene (Teflon), under organocatalysis conditions to expand the synthetic applications of trifluoromethylation (Okusu et al., 2015).

Electrophilic Trifluoromethylthiolation Reagents

The development of shelf-stable electrophilic trifluoromethylthiolating reagents, such as trifluoromethanesulfenates, has revolutionized the trifluoromethylthiolation of substrates. These reagents offer a safer, more efficient alternative to traditional methods, enabling the easy introduction of the trifluoromethylthio group into drug molecules at late stages of development (Shao et al., 2015).

Fluoride Complexation from Water

A study demonstrated the selective and reversible fluoride complexation from water by a cyclic tri(phosphonio)methanide dication. This process involves an unusual fluorophosphorane formation, offering a new perspective on the use of phosphorus-based, water-resistant Lewis acids in fluoride ion capture and catalysis (Yogendra et al., 2017).

Fluorosulfonyloxypentafluoroacetone Decomposition

Research on the reaction of fluorosulfonyloxypentafluoroacetone in the presence of alkali metal fluorides has shed light on the isomerization and decomposition pathways of this compound. The study offers insights into the formation of fluorosulfonyloxyperfluoropropoxy anions and trifluoropyruvoyl fluoride, highlighting the intricacies of fluorine chemistry (Sterlin & Avetisyan, 2009).

Nucleophilic Trifluoromethylation

The taming of fluoroform for direct nucleophilic trifluoromethylation of Si, B, S, and C centers has been a notable achievement. This method utilizes fluoroform, a by-product from the manufacture of fluorocarbon-based materials, to introduce trifluoromethyl groups into pharmaceutical and agrochemical structures, demonstrating the practical utility of fluoroform as a reagent (Prakash et al., 2012).

Eigenschaften

IUPAC Name |

1,1,2,2-tetrafluoro-2-[3-(trifluoromethyl)phenoxy]ethanesulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F8O3S/c10-7(11,12)5-2-1-3-6(4-5)20-8(13,14)9(15,16)21(17,18)19/h1-4H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQNWQBMRESYMQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(C(F)(F)S(=O)(=O)F)(F)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F8O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Trifluoromethylphenoxytetrafluoroethanesulphonyl fluoride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-isopropoxybenzamide](/img/structure/B2916708.png)

![2-{1-[(Tert-butoxy)carbonyl]azetidin-2-yl}acetic acid](/img/structure/B2916713.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}benzamide](/img/structure/B2916716.png)

![1-[(3-methoxyphenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2916727.png)